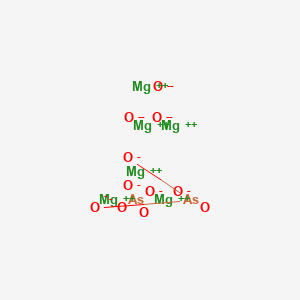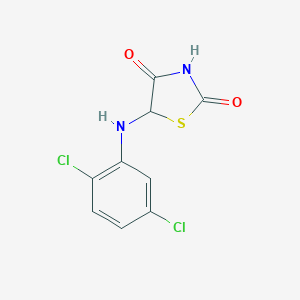
3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione, also known as BETD, is a thiazolidinedione compound that has been extensively studied in recent years due to its potential therapeutic properties. BETD has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells. Additionally, 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has been found to have anti-diabetic effects, making it a potential treatment for type 2 diabetes.
Wirkmechanismus
The mechanism of action of 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways. 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has been found to activate AMPK, a protein that regulates energy metabolism and plays a role in the development of diabetes.
Biochemical and Physiological Effects:
3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has been shown to improve glucose metabolism and insulin sensitivity, which are key factors in the development of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied, making it a well-characterized compound. Additionally, 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has been found to have a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, there are also limitations to using 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione. One area of interest is the development of 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione and its potential therapeutic applications. 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione may also have applications in other areas, such as neurodegenerative diseases and cardiovascular disease, which should be explored in future research.
Synthesemethoden
The synthesis of 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione involves the reaction of 4-ethoxyaniline with thiazolidine-2,4-dione and benzyl bromide in the presence of a base. This reaction results in the formation of 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione, which can be purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Eigenschaften
Molekularformel |
C18H18N2O3S |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
3-benzyl-5-(4-ethoxyanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H18N2O3S/c1-2-23-15-10-8-14(9-11-15)19-16-17(21)20(18(22)24-16)12-13-6-4-3-5-7-13/h3-11,16,19H,2,12H2,1H3 |
InChI-Schlüssel |
JXLMYAXVKLZYGE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228502.png)
![2-[2-[(2E)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228503.png)

![Ethyl [5-(4-bromoanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B228507.png)
![2-bromo-N-[3-oxo-3-[2-(2-oxoindol-3-yl)hydrazinyl]propyl]benzamide](/img/structure/B228511.png)
![2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)




